Cas no 372151-71-8 (Telavancin)

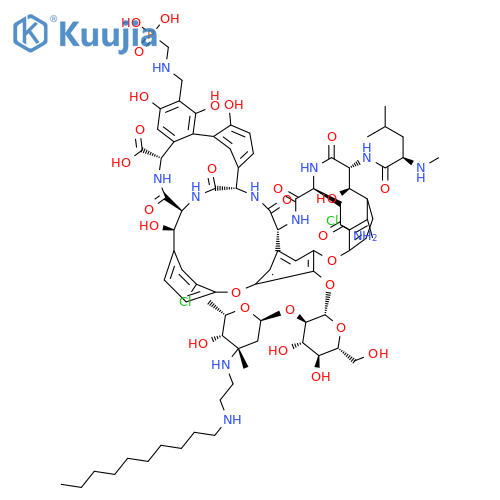

Telavancin structure

商品名:Telavancin

Telavancin 化学的及び物理的性質

名前と識別子

-

- Telavancin

- Telavancin DISCONTI

- Telavancin DISCONTINUED

- Vancomycin, N3''-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-

- Vancomycin, N3''-?[2-?(decylamino)?ethyl]?-?29-?[[(phosphonomethyl)?amino]?methyl]?-

- Arbelic

- N3''-[2-(Decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]vancomycin

- DTXSID10873383

- TELAVANCIN (MART.)

- SCHEMBL8287015

- HY-112959

- TELAVANCIN [MI]

- T-1455

- telavancine

- DTXCID80820900

- Vancomycin, N3''-(2-(decylamino)ethyl)-29-(((phosphonomethyl)amino)methyl)-

- telavancina

- TELAVANCIN [MART.]

- CHEBI:71229

- AC-30598

- Televancin

- DA-68025

- HSDB 8194

- TELAVANCIN [VANDF]

- Q7695658

- VANCOMYCIN, N(SUP 3'')-(2-(DECYLAMINO)ETHYL)-29-(((PHOSPHONOMETHYL)AMINO)METHYL)-

- CS-0069761

- TD-6424

- J01XA03

- TELAVANCIN [WHO-DD]

- GTPL10925

- Telavancin [INN]

- CHEMBL507870

- telavancinum

- TELEVANCIN [VANDF]

- N(3'')-[2-(decylamino)ethyl]-29-{[(phosphonomethyl)amino]methyl}vancomycin

- Telavancin, Antibiotic for Culture Media Use Only

- SCHEMBL25253138

- DB06402

- UNII-XK134822Z0

- (1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-(((2S,3R,4S,5S,6R)-3-(((2S,4S,5S,6S)-4-((2-(decylamino)ethyl)amino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2

- XK134822Z0

- 372151-71-8

- TD6424

- N(3'')-(2-(decylamino)ethyl)-29-(((phosphonomethyl)amino)methyl)vancomycin

-

- インチ: InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1

- InChIKey: ONUMZHGUFYIKPM-MXNFEBESSA-N

- ほほえんだ: CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C

計算された属性

- せいみつぶんしりょう: 1753.64000

- どういたいしつりょう: 1753.6374295g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 23

- 水素結合受容体数: 31

- 重原子数: 121

- 回転可能化学結合数: 30

- 複雑さ: 3490

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 18

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 598Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- 密度みつど: 1.54

- PSA: 607.90000

- LogP: 6.99100

Telavancin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | AT58720-1 mg |

Telavancin |

372151-71-8 | 1mg |

$190.58 | 2023-01-05 | ||

| Biosynth | AT58720-5 mg |

Telavancin |

372151-71-8 | 5mg |

$810.00 | 2023-01-05 | ||

| Biosynth | AT58720-10 mg |

Telavancin |

372151-71-8 | 10mg |

$1,295.90 | 2023-01-05 |

Telavancin 関連文献

-

Marie-Paule Mingeot-Leclercq,Jean-Luc Décout Med. Chem. Commun. 2016 7 586

-

Samilla B. Rezende,Karen G. N. Oshiro,Nelson G. O. Júnior,Octávio L. Franco,Marlon H. Cardoso Chem. Commun. 2021 57 11578

-

Haihong Hao,Guyue Cheng,Menghong Dai,Qinghua Wu,Zonghui Yuan Mol. BioSyst. 2012 8 2828

-

Anna Müller,Anna Kl?ckner,Tanja Schneider Nat. Prod. Rep. 2017 34 909

-

Gautam Kumar,Kritika Engle Nat. Prod. Rep. 2023 40 1608

372151-71-8 (Telavancin) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬